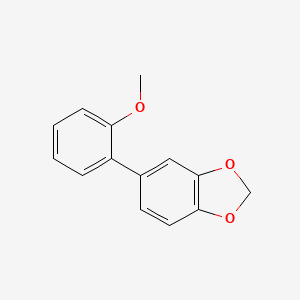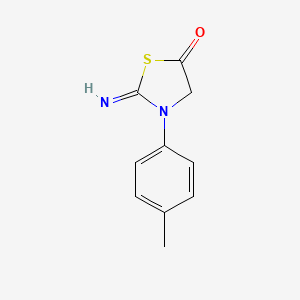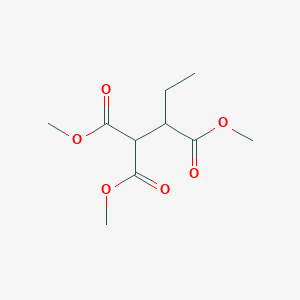
Trimethyl butane-1,1,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl butane-1,1,2-tricarboxylate is an organic compound with the molecular formula C10H16O6. It is a tricarboxylate ester, meaning it contains three carboxyl functional groups (-COOH) esterified with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl butane-1,1,2-tricarboxylate can be synthesized through the esterification of butane-1,1,2-tricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is often purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl butane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids and methanol in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Butane-1,1,2-tricarboxylic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl butane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which trimethyl butane-1,1,2-tricarboxylate exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Trimethyl butane-1,1,2-tricarboxylate can be compared with other tricarboxylate esters such as:
- Trimethyl 1,2,4-butanetricarboxylate
- Trimethyl 1,3,3-butanetricarboxylate
- Trimethyl aconitate
These compounds share similar structural features but differ in the position and arrangement of the carboxyl groups. This compound is unique due to its specific arrangement of carboxyl groups, which influences its reactivity and applications.
Propiedades
Número CAS |
89991-59-3 |
|---|---|
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
trimethyl butane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C10H16O6/c1-5-6(8(11)14-2)7(9(12)15-3)10(13)16-4/h6-7H,5H2,1-4H3 |
Clave InChI |
NEDJDAUJXYJLCE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


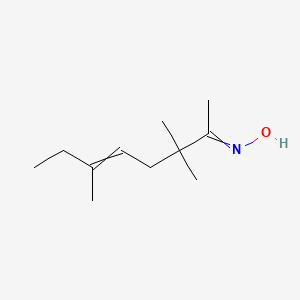
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
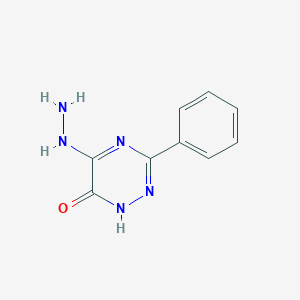
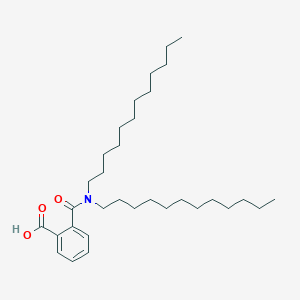
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)

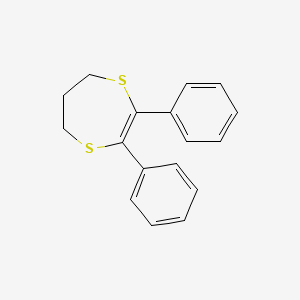

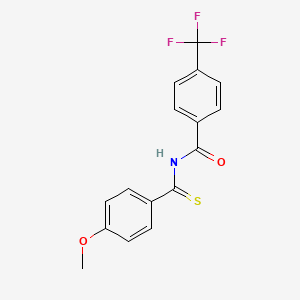
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
